
4-(2-(1H-imidazol-1-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(1H-imidazol-1-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20F3N5O and its molecular weight is 367.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
A study by Lv et al. (2017) explored the antimycobacterial activity of imidazo[1,2-a]pyridine-3-carboxamides (IPAs), including compounds structurally related to 4-(2-(1H-imidazol-1-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide. These compounds showed significant activity against drug-sensitive and resistant MTB strains, highlighting their potential as antimycobacterial agents (Lv et al., 2017).
Antibacterial and Antifungal Properties
Rajkumar et al. (2014) synthesized derivatives of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, which showed excellent antibacterial and antifungal activities. This indicates the potential of these compounds, including those structurally similar to this compound, in treating microbial infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Development of Hybrid Molecules with Medicinal Applications
Başoğlu et al. (2013) focused on the synthesis of hybrid molecules containing various heterocyclic structures, including piperazine derivatives. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, suggesting diverse medicinal applications for compounds related to this compound (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Application in Anti-HIV Drugs
Al-Masoudi et al. (2007) reported on the synthesis and evaluation of 5-substituted piperazinyl-4-nitroimidazole derivatives, including compounds structurally similar to this compound, for their anti-HIV activity. This research demonstrates the potential of such compounds in the development of new anti-HIV drugs (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Synthesis and Evaluation for Antimicrobial Activities
Jadhav et al. (2017) synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine carboxamides. These compounds exhibited moderate to good activities against various bacterial and fungal strains, indicating the potential antimicrobial applications of similar compounds (Jadhav, Raundal, Patil, & Bobade, 2017).
properties
IUPAC Name |
4-(2-imidazol-1-ylethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O/c18-17(19,20)14-2-1-3-15(12-14)22-16(26)25-10-8-23(9-11-25)6-7-24-5-4-21-13-24/h1-5,12-13H,6-11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYRFFMWLSDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

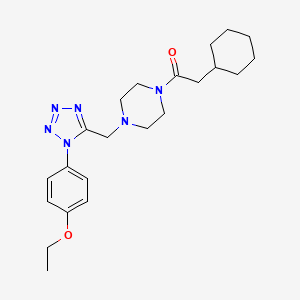
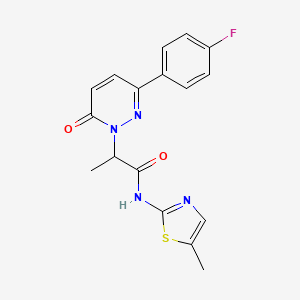
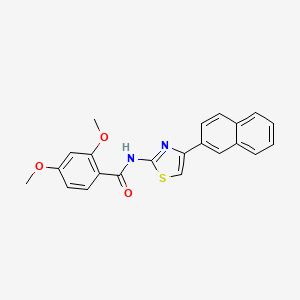
![5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2700634.png)
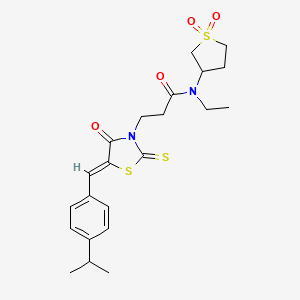

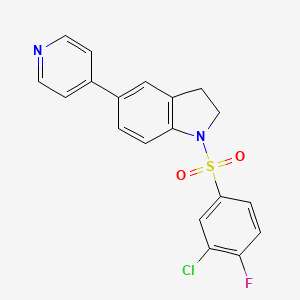

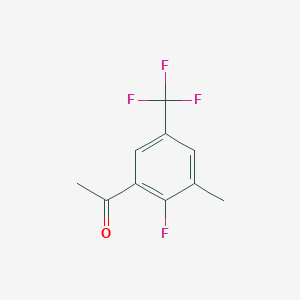
![3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride](/img/structure/B2700645.png)
![4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2700646.png)
![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)
![2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2700651.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2700652.png)